molecular formula C9H10O4 B167994 4-(2-hydroxyethoxy)benzoic Acid CAS No. 1711-24-6

4-(2-hydroxyethoxy)benzoic Acid

Cat. No.: B167994
CAS No.: 1711-24-6
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxyethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethoxy)benzoic acid is unique due to its specific hydroxyethoxy substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25585-19-7
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25585-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00401831
Record name 4-(2-hydroxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-24-6
Record name 4-(2-hydroxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Hydroxy-ethoxy)-benzoic acid methyl ester (400 mg, 2.04 mmol) is combined with a mixture of 1 N NaOH (3 mL) and MeOH (3 mL) and the mixture is stirred at 80° C. for 1 h. The solvents are evaporated and the resulting residue is dissolved in a small amount of water and acidified with 1 N HCl. The crystals are collected, washed with water, and dried to provide 154 mg (42%) of the titled compound. NMR (DMSO-d6): δ 12.64 (br, 1H), 7.90 (d, 2H, J=8.2 Hz), 7.03 (d, 2H, J=8.2 Hz), 4.93 (br, 1H), 4.07 (t, 2H, J=4.9 Hz), 3.75 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%

Synthesis routes and methods II

Procedure details

That is, as the reaction formula described below, ethylene chlorohydrin and 4-hydroxybenzoic acid are refluxed under heating in an aqueous alkali solution using potassium iodide as a catalyst to obtain 4-(2-hydroxyethoxy)benzoic acid, the product is then reacted with vinyl (meth)acrylate in THF (tetrahydrofuran) having added thereto lipase PS and a small amount of p-methoxyphenol to form 4-(2-propenoyloxyethoxybenzoic acid) (meth)acrylate, and by esterifying the (meth)acrylate thus obtained in methylene chloride with an isosorbide derivative in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine), the desired product of the formula (b1) can be obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

300 g of potassium hydroxide were dissolved in a mixed solution of 700 ml of ethanol and 100 ml of water. After dissolving 276 g of 4-hydroxybenzoic acid and a catalytic amount of potassium iodide in the solution, 177 g of ethylene chlorohydrin was gradually added to the mixture in a heated state followed by refluxing for about 15 hours. After distilling off ethanol from the reaction mixture obtained, the residue was added to 2 liters of water. After washing the aqueous solution obtained twice with diethyl ether, the solution was acidified by the addition of hydrochloric acid, and the precipitates thus formed were collected by filtration and dried, and recrystallized from ethanol to obtain 298 g (yield 82%) of 4-(2-hydroxyethoxy)benzoic acid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
177 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of 7.7 g (37.7 mmol) of 4-(2-tetrahydropyranyloxyethoxy)benzoic acid and 31 ml (754 mmol) of anhydrous methanol, at RT, is added 2 drops of conc. sulfuric acid. The mixture is stirred at RT for 1 day and is then rotoevaporated to near dryness. To the residue is added 100 ml water, 50 ml ether and 30 ml aqueous 15% potassium carbonate, and the mixture is stirred until the solid is dissolved. The organic phase is separated and discarded; 150 ml of ethyl acetate and 50 ml of aqueous 3 N sulfuric acid are added to the remaining aqueous phase. The aqueous phase is then separated and extracted with ethyl acetate (80 ml, 3×). The combined organic phases are washed with aqueous saturated sodium chloride (50 ml, 2×) and then dried over calcium sulfate. Removal of solvent by rotoevaporation gives 4-(hydroxyethoxy)benzoic acid.
Name
4-(2-tetrahydropyranyloxyethoxy)benzoic acid
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxyethoxy)benzoic Acid
Reactant of Route 3
4-(2-hydroxyethoxy)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(2-hydroxyethoxy)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(2-hydroxyethoxy)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(2-hydroxyethoxy)benzoic Acid
Customer
Q & A

Q1: What is the role of 4-(2-hydroxyethoxy)benzoic acid in the synthesis of the modified polyisocyanates discussed in the research papers?

A1: this compound acts as a hydrophilic modifier in the synthesis of the water-dispersible polyisocyanate crosslinking agents. The papers describe reacting this compound with polyethylene glycol monomethyl ether to form an ester (esterification product (A) in the papers). [, ] This ester then reacts with a polyisocyanate (polyisocyanate (B) in the papers) through its hydroxyl group. [, ] This reaction incorporates hydrophilic polyethylene glycol chains into the polyisocyanate structure, enhancing its water dispersibility.

Q2: How does the modification of polyisocyanates with this compound impact the properties of the resulting coatings?

A2: The incorporation of this compound-modified polyethylene glycol chains into the polyisocyanate structure leads to several beneficial effects on the resulting coatings:

  • Improved Water Dispersibility: The hydrophilic nature of the polyethylene glycol chains significantly improves the water dispersibility of the modified polyisocyanates, enabling the formulation of water-based polyurethane coatings. [, ]
  • Faster Drying Time: The research indicates that coatings formulated with these modified polyisocyanates exhibit shorter drying times compared to conventional systems. []
  • Enhanced Water Resistance: The presence of the hydrophobic polyisocyanate backbone, even with the hydrophilic modification, contributes to the water resistance of the final coating film. []
  • Improved Wear Resistance: The crosslinked network formed by the modified polyisocyanate in the coating contributes to improved wear resistance, making the coating more durable. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.